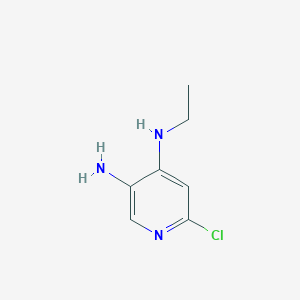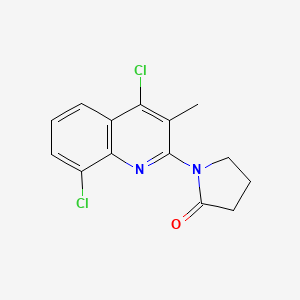![molecular formula C11H16N4O3 B13893033 tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate is an organic compound that features a tert-butyl ester group, a pyrazole ring, and a diazenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate typically involves the reaction of tert-butyl acetoacetate with a diazonium salt derived from 1H-pyrazole-4-amine. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl linkage. The general reaction scheme is as follows:
Formation of Diazonium Salt: 1H-pyrazole-4-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with tert-butyl acetoacetate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the diazenyl linkage to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce amines or hydrazines.
Substitution: Substitution reactions can yield a variety of esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate involves its interaction with molecular targets through its functional groups. The diazenyl linkage can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: This compound features a similar tert-butyl ester group but with a different heterocyclic system.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl ester group, but with an indole ring system.
Uniqueness
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate is unique due to its combination of a pyrazole ring and a diazenyl linkage, which imparts distinct chemical reactivity and potential biological activity. The presence of the tert-butyl ester group also provides stability and facilitates further functionalization.
Eigenschaften
Molekularformel |
C11H16N4O3 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
tert-butyl 3-oxo-2-(1H-pyrazol-4-yldiazenyl)butanoate |
InChI |
InChI=1S/C11H16N4O3/c1-7(16)9(10(17)18-11(2,3)4)15-14-8-5-12-13-6-8/h5-6,9H,1-4H3,(H,12,13) |
InChI-Schlüssel |
RIJXCPDUFMYPBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)OC(C)(C)C)N=NC1=CNN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
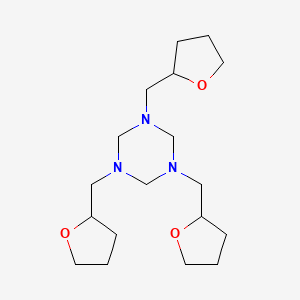
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
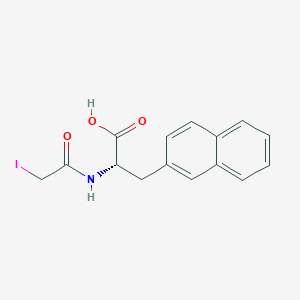
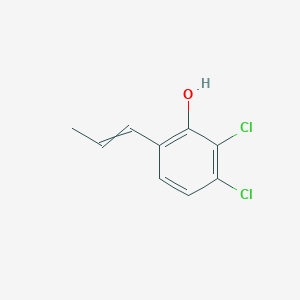

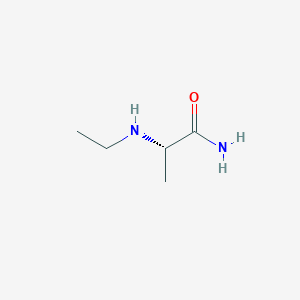
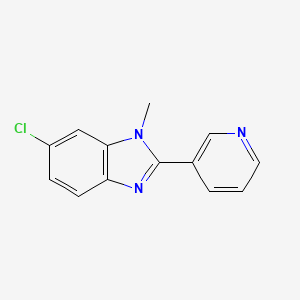
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
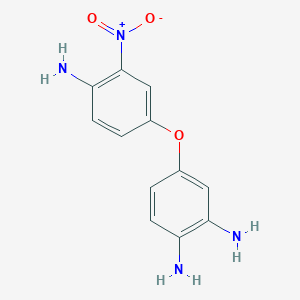
![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
